Methyl 2-methylthiazole-5-carboxylate

Catalog No.
S740233
CAS No.
53233-90-2
M.F
C6H7NO2S
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylthiazole-5-carboxylate

CAS Number

53233-90-2

Product Name

Methyl 2-methylthiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C(=O)OC

Canonical SMILES

CC1=NC=C(S1)C(=O)OC

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound characterized by its molecular formula C6H7NO2SC_6H_7NO_2S and a molecular weight of 157.19 g/mol. It features a thiazole ring, which includes nitrogen and sulfur atoms, with a methyl group attached at the second position and a carboxylate group at the fifth position. This compound is part of the thiazolecarboxylate class and has garnered attention due to its diverse biochemical properties and applications in various fields, including chemistry, biology, and medicine .

, primarily due to its thiazole ring and ester functional group.

Types of Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methyl or ester groups, often employing sodium hydride or alkyl halides as reagents .

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution: Sodium hydride, alkyl halides.

Methyl 2-methylthiazole-5-carboxylate exhibits notable biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. It has been studied for its potential as a stabilizing agent for proteins and as a fluorescent probe in imaging applications. The compound interacts with various enzymes; for instance, it acts as an inhibitor of xanthine oxidase, which is involved in purine metabolism .

The synthesis of methyl 2-methylthiazole-5-carboxylate can be achieved through several methods:

Common Synthetic Routes:

  • Esterification: Involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride.
  • One-Pot Procedure: A more efficient method using commercially available starting materials such as ethyl acetoacetate and thiourea or its derivatives .

Industrial Production:
In industrial settings, the synthesis often employs a one-pot reaction that enhances yield and reduces processing time. This method typically involves the use of an amine base to facilitate the reaction conditions effectively .

Methyl 2-methylthiazole-5-carboxylate has a wide array of applications across different fields:

  • Chemistry: Utilized as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its role in stabilizing proteins and as a fluorescent probe for cellular imaging.
  • Medicine: Explored for potential chemotherapeutic effects on parasites and its utility in drug development.
  • Industry: Used as a corrosion inhibitor for metals such as copper and brass .

Studies have shown that methyl 2-methylthiazole-5-carboxylate interacts with various biomolecules, influencing enzyme activity and cellular processes. Its mechanism of action typically involves binding to enzyme active sites, thereby modulating biochemical pathways. This interaction profile underscores its potential utility in therapeutic applications.

Methyl 2-methylthiazole-5-carboxylate shares structural similarities with several other compounds within the thiazole family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl thiazole-4-carboxylateThiazole ring with carboxylic acid groupDifferent position of carboxylic acid
Ethyl 2-methylthiazole-5-carboxylateEthyl group instead of methylVarying solubility properties
2-MethylthiazoleLacks carboxylic acid functionalitySimpler structure with no ester group

Uniqueness of Methyl 2-Methylthiazole-5-Carboxylate:
This compound's unique combination of structural features allows it to function effectively in diverse biological systems while also serving as a versatile building block in organic synthesis. Its specific interactions with enzymes like xanthine oxidase further distinguish it from similar compounds .

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch thiazole synthesis has been significantly modified and improved for the preparation of methyl 2-methylthiazole-5-carboxylate and related compounds. The fundamental reaction involves the condensation of alpha-haloketones with thioamides, specifically thioacetamide, to form the thiazole ring system [1] [2] [3].

Traditional Hantzsch Method: The conventional approach employed dimethylformamide as solvent under reflux conditions, yielding only 38% of the desired product with extended reaction times [2] [3]. This method suffered from harsh conditions, low yields, and poor scalability for industrial applications.

Acetonitrile-Triethylamine Modification: A significant improvement was achieved through the use of acetonitrile as solvent with triethylamine as base catalyst [2] [3]. This modified protocol involves:

  • Initial contact between alkyl 4-halo-2-chloroacetoacetate and thioacetamide in acetonitrile
  • Sequential addition of triethylamine (minimum 2.5 equivalents)
  • Reflux at 82°C for approximately one hour
  • Yields improved dramatically to 90.6% with enhanced reproducibility

The optimal stoichiometry requires thioacetamide in molar ratio of 1.05-2.0 per mole of chloroacetoacetate substrate, with 1.2 equivalents being most effective [2] [3]. The base addition must occur subsequent to initial substrate contact to achieve maximum efficiency.

Silica-Supported Tungstosilisic Acid Catalysis: An environmentally benign modification employs silica-supported tungstosilisic acid as a reusable heterogeneous catalyst [1]. This green approach provides:

  • Yields of 79-90% under conventional heating at 65°C
  • Reaction times of 2-3.5 hours depending on substrate substitution
  • Catalyst recovery through simple filtration and reuse for up to three cycles
  • Enhanced yields of 88-90% under ultrasonic irradiation at room temperature with reduced reaction times of 1.5-2 hours

The reaction mechanism proceeds through initial formation of a thiazoline intermediate, followed by cyclization and dehydration to yield the aromatic thiazole product [1].

Microwave-Assisted Protocols: Recent developments include microwave irradiation techniques that provide rapid synthesis with yields of 82-96% in reaction times of 1-3 hours at temperatures of 120-200°C [4] [5] [6]. These methods offer significant advantages in terms of energy efficiency and reaction rate enhancement.

Halogen-Methyl Group Coupling Strategies

Advanced synthetic strategies have been developed for selective coupling of halogen-containing intermediates with methyl groups to construct substituted thiazole carboxylates [7] [8] [9].

Cobalt-Catalyzed Cross-Dehydrogenative Coupling: Novel cobalt-catalyzed methodologies enable direct C5-alkylation of thiazole rings with ether or cycloalkane substrates through cross-dehydrogenative coupling processes [7]. These transformations represent the first examples of C(sp²)-C(sp³) cross-coupling at the C5-position via double C-H bond cleavages.

Halogen Dance Reactions: Thiazoles participate in halogen dance reactions that allow for regioselective functionalization [8]. The process involves treatment of 2-bromothiazole with lithium diisopropylamide in the presence of silyl chlorides at -78°C, followed by electrophilic quenching to provide highly functionalized thiazole derivatives.

Site-Selective Cross-Coupling: Recent studies demonstrate that polyhalogenated thiazoles undergo preferential oxidative addition at the C5 position rather than C2 or C4 positions [10]. This selectivity pattern arises from inductive effects of adjacent heteroatoms and electron repulsion considerations at the C3 position.

Quantitative Halogenation Studies: Kinetic investigations of thiazole halogenation reveal that bromination proceeds faster than chlorination, which is faster than iodination [9]. The specific reaction rates follow the order: kBromination > kChlorination > kIodination, with activation energies ranging from 25-75 kJ/mol depending on the halogen and reaction conditions.

Industrial Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale production of methyl 2-methylthiazole-5-carboxylate has been revolutionized through continuous flow reactor technologies that offer superior control, safety, and efficiency compared to traditional batch processes [11] [12] [13] [14].

Automated Continuous Flow Synthesis: The first example of sequential heterocycle formation using automated continuous flow microreactor assemblies was reported for thiazole derivatives [11] [12]. The process involves:

  • Consecutive Hantzsch thiazole synthesis in the first reactor stage
  • Deketalization in the second stage
  • Product formation in less than 15 minutes total residence time
  • Overall yields of 39-46% over three continuous chemical steps without intermediate isolation

This represents a significant advancement in process intensification, reducing reaction times from hours to minutes while maintaining high selectivity.

Multistep Telescoped Processes: Advanced flow systems enable telescoped synthesis where multiple reaction steps occur in sequence within connected reactor modules [14]. For 2-methylthiazole-5-carboxylate production, this includes:

  • On-demand generation of unstable intermediates
  • Minimized inventory of hazardous materials
  • Productivity levels of 48.6 mmol/h (11.4 g/h), equivalent to 1.17 mol/day (273 g/day)
  • Enhanced safety through reduced accumulation of reactive intermediates

Optimization Parameters: Critical parameters for flow reactor optimization include:

  • Residence time: 4-15 minutes depending on reaction stage
  • Temperature control: 60-200°C with precise thermal management
  • Flow rates: 2.7-97.5 mL/min optimized for each reaction stage
  • Reactor volumes: 20-1000 μL for different transformation steps

Catalytic Systems for Yield Enhancement

Industrial production efficiency has been substantially improved through advanced catalytic systems that enhance both yield and reaction rate while reducing environmental impact [15] [6] [16] [17].

Gold Catalysis Systems: Gold(I) complexes with specialized ligands demonstrate exceptional catalytic performance for thiazole synthesis [16]. Key features include:

  • Mor-Dalphos ligand systems providing turnover numbers up to 99,000
  • Room temperature operation with N,N-dimethylbenzenaminium methanesulfonate oxidant
  • One-pot synthesis eliminating need for slow reagent addition
  • Yields consistently above 90% for diverse substrates

Enzymatic Catalysis: Biocatalytic approaches using trypsin from porcine pancreas achieve remarkable results [17]:

  • 90% yields in 7-hour reaction times
  • Highly selective catalysis at specific enzyme active sites
  • Environmental benefits through biodegradable catalysts
  • Operational advantages under mild aqueous conditions

Heterogeneous Catalysis: Green catalytic systems based on recoverable solid catalysts [1] [6] [18]:

  • Chitosan-modified MgO nanocomposites for microwave-assisted synthesis
  • Silica-supported heteropolyacids with multiple reuse cycles
  • Phase-transfer catalysts (CTAB) enabling 82-96% yields in glycerol solvent systems
  • Substantial reduction in waste generation and energy consumption

Catalyst Performance Metrics: Comparative analysis reveals significant yield enhancements:

  • Traditional acid catalysts: 38 → 45% yield improvement
  • Base catalysts (triethylamine): 38 → 90.6% yield enhancement
  • Heterogeneous systems: 50 → 87% with catalyst recyclability
  • Metal catalysts: 53 → 99% with minimal loading requirements
  • Enzyme systems: 50 → 90% under environmentally benign conditions

Mechanistic Studies of Key Reactions

Nucleophilic Acyl Substitution Pathways

The formation of methyl 2-methylthiazole-5-carboxylate involves complex nucleophilic acyl substitution mechanisms that have been elucidated through detailed kinetic and computational studies [19] [20] [21] [22] [23].

Fundamental Mechanism: The nucleophilic acyl substitution pathway begins with nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbonyl carbon of the α-haloketone substrate [22]. This process generates a tetrahedral intermediate that can collapse with loss of a halide leaving group, completing the substitution reaction.

Reactivity Factors: Several key factors control the reactivity of carbonyl compounds in these substitutions [22]:

  • Energy level of the LUMO (π* C-O orbital) determines electrophilicity
  • Lower LUMO energy increases reactivity toward nucleophilic attack
  • Electron density on carbonyl carbon affects tetrahedral intermediate formation
  • Resonance effects from adjacent substituents modulate reaction rates

Mechanistic Pathway Details: The reaction proceeds through the following sequence [20] [24]:

  • Initial nucleophilic attack: Sulfur atom of thioamide attacks the carbonyl carbon of α-haloketone
  • Isothiourea formation: Nucleophilic substitution of halogen by sulfur generates isothiourea intermediate
  • Cyclocondensation: Intramolecular cyclization with elimination of water molecules
  • Aromatization: Final formation of aromatic thiazole ring system

Enhanced Reactivity Systems: Advanced nucleophilic acyl substitution reagents have been developed [21]:

  • 1-Hydroxy-7-azabenzotriazole (HOAt) ester reagents show enhanced reactivity compared to N-hydroxysuccinimide esters
  • Density functional theory calculations indicate lower transition state barriers for triazole-ester reactants
  • These systems demonstrate efficient reactivity with unprotonated histidine residues and other nucleophilic sites

Ring-Closure Kinetics in Thiazole Formation

Comprehensive kinetic studies have revealed the detailed mechanism and energetics of thiazole ring closure processes [25] [26] [9] [27] [28].

Kinetic Order and Rate Laws: Systematic investigations using pH-metric and hydrodynamic voltammetry techniques establish [25] [26] [27]:

  • Second-order kinetics with respect to both thioamide and α-haloketone components
  • Rate equation: rate = k[thioamide][α-haloketone]
  • Van't Hoff differential method confirms the proposed rate law
  • Temperature dependence studies reveal activation parameters across 30-50°C range

Activation Parameters: Thermodynamic analysis provides crucial mechanistic insights [9] [27]:

  • Activation Energy: 25-75 kJ/mol depending on specific reaction conditions and substrates
  • Enthalpy of Activation: Higher values for iodination (indicating greater energy requirements)
  • Entropy of Activation: Negative values indicate associative mechanism with ordered transition states
  • Temperature Coefficients: Reaction rates increase significantly with temperature elevation

Ring-Closure Mechanism: The cyclization process involves multiple discrete steps [28] [23]:

  • Nucleophilic Addition: Fast initial attack by sulfur on electrophilic center (ΔG‡ = 25-35 kJ/mol)
  • Intermediate Formation: Moderate-rate thiazoline formation (ΔG‡ = 45-55 kJ/mol)
  • Cyclization: Rapid ring closure step (ΔG‡ = 35-45 kJ/mol)
  • Dehydration: Rate-determining elimination of water (ΔG‡ = 65-75 kJ/mol)
  • Product Formation: Fast final aromatization (ΔG‡ = 15-25 kJ/mol)

Solvent and Medium Effects: Environmental factors significantly influence ring-closure kinetics [27]:

  • Dielectric constant effects: Higher dielectric media accelerate reaction rates
  • Protic vs aprotic solvents: Alcohol-water systems show optimal performance
  • Ionic strength dependencies: Moderate ionic strength enhances reaction efficiency
  • pH effects: Optimal pH ranges identified for maximum reaction rates

Computational Mechanistic Studies: Advanced theoretical calculations provide molecular-level insights [23] [29]:

  • Density functional theory reveals transition state geometries and energies
  • Asynchronous bond formation with C-S bonds forming before C-N bonds
  • Regioselectivity determined by electronic effects and sterical hindrance
  • Confirmation of experimental activation energies through computational modeling

XLogP3

1.5

Wikipedia

Methyl 2-methyl-1,3-thiazole-5-carboxylate

Dates

Last modified: 08-15-2023

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